molecular formula C10H12ClNO2 B8745954 4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)- CAS No. 921630-17-3

4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)-

Cat. No.: B8745954
CAS No.: 921630-17-3
M. Wt: 213.66 g/mol
InChI Key: IMWANAFPOIDMHU-UHFFFAOYSA-N
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Description

4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)-: is a chemical compound with the molecular formula C10H12ClNO2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and material science. This compound is characterized by the presence of a chloro group at the 5th position, a methoxypropyl group at the 2nd position, and a carbaldehyde group at the 4th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)- typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 5-chloropyridine-4-carbaldehyde.

    Alkylation: The 5-chloropyridine-4-carbaldehyde undergoes alkylation with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the 3-methoxypropyl group at the 2nd position.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Amine in ethanol at reflux temperature.

Major Products Formed:

    Oxidation: 5-Chloro-2-(3-methoxypropyl)pyridine-4-carboxylic acid.

    Reduction: 5-Chloro-2-(3-methoxypropyl)pyridine-4-methanol.

    Substitution: 5-Amino-2-(3-methoxypropyl)pyridine-4-carbaldehyde.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand: Acts as a ligand in coordination chemistry for the preparation of metal complexes.

Biology:

    Biological Probes: Utilized in the development of biological probes for imaging and diagnostic purposes.

Medicine:

    Drug Development: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

    Agrochemicals: Employed in the synthesis of agrochemicals such as herbicides and insecticides.

    Material Science: Used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)- depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chloro and methoxypropyl groups can influence its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity.

Comparison with Similar Compounds

  • 5-Chloro-2-methylpyridine-4-carbaldehyde
  • 2-(3-Methoxypropyl)pyridine-4-carbaldehyde
  • 5-Chloro-2-(2-methoxyethyl)pyridine-4-carbaldehyde

Comparison:

  • Structural Differences: The presence of different substituents at the 2nd position (e.g., methyl, methoxyethyl) can significantly alter the chemical and physical properties of the compounds.
  • Reactivity: The reactivity of these compounds can vary based on the nature of the substituents. For example, the methoxypropyl group in 4-Pyridinecarboxaldehyde, 5-chloro-2-(3-methoxypropyl)- may enhance its solubility and reactivity compared to a methyl group.
  • Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can differ based on their unique properties.

Properties

CAS No.

921630-17-3

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

5-chloro-2-(3-methoxypropyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C10H12ClNO2/c1-14-4-2-3-9-5-8(7-13)10(11)6-12-9/h5-7H,2-4H2,1H3

InChI Key

IMWANAFPOIDMHU-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC(=C(C=N1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-4-dimethoxymethyl-2-(3-methoxy-propyl)-pyridine (25.5 g, 98.2 mmol) was dissolved in aq. 1M HCl (500 mL), and the mixture was heated to 80° C. for 2 h. The mixture was allowed to cool to rt, and EtOAc was added. The mixture was cooled to 0° C., and was basified with an aq. 2.5M NaOH until a pH=10 was reached. The layers were separated, and the org. layer was dried over MgSO4, filtered, and concentrated under reduced pressure. Drying the residue under high vacuum yielded the crude title compound (98.1 mmol, 99%) that was used further without purification. LC-MS: tR=0.62 min; ES+: 246.12.
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